molecular formula C13H21NO4 B2678778 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2287288-75-7

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B2678778
CAS No.: 2287288-75-7
M. Wt: 255.314
InChI Key: WSLYSVURXITUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a sophisticated synthetic intermediate of significant importance in medicinal chemistry, particularly in the development of ligands targeting muscarinic acetylcholine receptors. Its primary research value lies in its role as a key precursor in the synthesis of positive allosteric modulators (PAMs) for the M1 receptor, such as the investigational compound VU0453595 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4412513/]. The rigid 3-azabicyclo[3.2.1]octane scaffold provides a three-dimensional structure that is highly effective for achieving selectivity among receptor subtypes. By functioning as a PAM, a molecule derived from this intermediate enhances the receptor's response to its native neurotransmitter, acetylcholine, without directly activating it. This mechanism is a major focus of current research for therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia, where modulation of the central cholinergic system is sought to improve cognitive function without the adverse effects associated with direct agonists [https://pubmed.ncbi.nlm.nih.gov/20614940/]. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a critical feature, allowing for selective deprotection and further functionalization during multi-step synthetic sequences, making this compound a versatile building block for generating novel chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYSVURXITUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This step often starts with the cyclization of a suitable precursor, such as a substituted cyclopentane, in the presence of a nitrogen source. Common reagents include amines and catalysts like palladium or platinum.

    Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Protection of Functional Groups: The 2-methylpropan-2-yl group is introduced to protect the carboxylic acid during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential bioactivity. The azabicyclo[3.2.1]octane core is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for use in treating conditions such as neurological disorders and infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity/Use Molecular Weight (g/mol) Source
Target Compound 3-azabicyclo[3.2.1]octane Boc (3-position), carboxylic acid (6-position) Synthetic intermediate 255.31
rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid 3-azabicyclo[3.2.1]octane Boc (3-position), acetic acid (6-yl position) Building block for drug discovery 206.22
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine 3-azabicyclo[3.2.1]octane Phenoxy, triazolamine (8-position) Gamma-secretase modulation (Alzheimer’s) Not reported
(2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-thia-1-azabicyclo[3.2.0]heptane Beta-lactam, thia-aza core, carboxylic acid Antibiotic (penicillin-like) Not reported
Seco-CI compounds (e.g., 5-O-methylsulfonyl indole derivatives) Indole Methylsulfonyl, Boc-protected indoline Cytotoxic (anticancer) ~300–400 (estimated)

Detailed Analysis of Structural Analogues

Bicyclic Core Variations
  • 3-Azabicyclo[3.2.1]octane vs. 4-Thia-1-azabicyclo[3.2.0]heptane :
    The target compound and its patent analog () share the 3-azabicyclo[3.2.1]octane core, which confers rigidity and stereochemical control. In contrast, the 4-thia-1-azabicyclo[3.2.0]heptane () contains a smaller bicyclic system with sulfur, typical of beta-lactam antibiotics. The thia-aza core enhances reactivity toward bacterial enzymes but reduces stability compared to the all-carbon framework .
Substituent Effects
  • Boc Group :
    The Boc group in the target compound and ’s building block improves solubility and prevents amine oxidation during synthesis. However, in cytotoxic seco-CI compounds (), the Boc group is removed post-synthesis to activate the amine for biological activity .
  • Carboxylic Acid Position: The target compound’s carboxylic acid at the 6-position contrasts with ’s acetic acid at the 6-yl position. This minor positional difference may alter hydrogen-bonding interactions in target binding .

Biological Activity

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, commonly referred to as a bicyclic compound, belongs to a class of azabicyclic structures that have garnered attention for their potential biological activities. This compound's unique structure makes it a valuable synthetic intermediate in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
Purity≥ 95%
AppearanceWhite to off-white solid
Boiling Point356 °C
pKa4.56 ± 0.20 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to tropane alkaloids suggests that it may act as an inhibitor for specific receptors, including:

  • Dopamine Transporter : The compound may block dopamine reuptake, increasing synaptic dopamine levels.
  • Cholinesterase Inhibition : It can inhibit cholinesterase enzymes, leading to elevated acetylcholine levels and enhanced cholinergic signaling .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Modulation : In neuronal cells, it enhances cognitive functions by modulating neurotransmitter levels, particularly acetylcholine and dopamine.
  • Antagonistic Effects : Studies have shown that derivatives of the bicyclic structure can act as selective antagonists for kappa opioid receptors, demonstrating potential in pain management and addiction therapies .
  • Cellular Effects : The compound influences cellular signaling pathways, promoting neuroprotective effects and potentially mitigating neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Kappa Opioid Receptor Antagonism : A series of derivatives demonstrated potent κ-antagonism with IC₅₀ values as low as 20 nM, indicating strong receptor binding affinity and potential therapeutic applications in managing opioid-related disorders .
  • Cognitive Enhancement in Animal Models : Low doses of related azabicyclic compounds improved memory and learning tasks in rodent models by increasing acetylcholine availability in the brain.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Similar compounds are well absorbed through the gastrointestinal tract.
  • Metabolism : Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites that may retain biological activity.
  • Excretion : Excreted via renal pathways, emphasizing the need for dosage adjustments in patients with renal impairment.

Q & A

Q. What are the recommended safety protocols for handling 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, full chemical-resistant lab coats, and safety goggles. Gloves should be inspected for integrity before use to prevent skin contact .
  • Respiratory Protection: For aerosolized particles, employ NIOSH-certified P95 respirators (US) or EN 143-compliant P1 filters (EU). For volatile organic compounds, use OV/AG/P99 (US) or ABEK-P2 (EU) filters .
  • Environmental Controls: Avoid drainage contamination; use fume hoods for manipulations.
  • First Aid: For inhalation, move to fresh air and seek medical attention. For skin/eye contact, rinse with water for ≥15 minutes and consult a physician .

Q. How can researchers synthesize this compound with high stereochemical purity?

Answer:

  • Chiral Building Blocks: Utilize norbornene-derived amino acids as chiral templates to enforce stereochemical control during bicyclic core formation. For example, asymmetric synthesis via Schöllkopf bis-lactim ether methodology can yield enantiomerically pure α,γ-diamino acids .
  • Key Steps:
    • Cyclization of exo- or endo-norbornene intermediates under basic conditions.
    • tert-Butoxycarbonyl (Boc) protection of the amine group to prevent side reactions .
  • Characterization: Confirm stereochemistry via X-ray crystallography and NMR (e.g., NOESY for spatial proximity analysis).

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.
  • Spectroscopy:
    • NMR: 1H/13C NMR to confirm bicyclic scaffold integrity (e.g., δ 1.4 ppm for Boc methyl groups) .
    • IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc C-O-C asymmetric stretch (~1250 cm⁻¹).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~267.32) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the azabicyclo core formation?

Answer:

  • Catalytic Systems: Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetric induction during cyclization.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates and stabilize transition states .
  • Temperature Control: Lower temperatures (0–5°C) reduce racemization risks during Boc deprotection.
  • Kinetic vs. Thermodynamic Control: Monitor reaction progress via TLC to isolate the dominant stereoisomer early .

Q. How do steric and electronic properties of the bicyclo[3.2.1]octane scaffold influence its reactivity in peptide coupling reactions?

Answer:

  • Steric Hindrance: The bicyclic structure restricts conformational flexibility, favoring regioselective coupling at the carboxylic acid position.
  • Electronic Effects: Electron-withdrawing Boc groups stabilize intermediates during amide bond formation (e.g., via EDCI/HOBt activation).
  • Case Study: In Cr(III) complexes of similar bicyclic carboxylates, the rigid scaffold enhances metal coordination stability, suggesting utility in catalytic applications .

Q. What strategies address contradictions in reported stability data under varying pH and temperature conditions?

Answer:

  • Experimental Design:
    • Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
    • pH Profiling: Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions .
  • Data Reconciliation: Cross-reference with structurally analogous compounds (e.g., 8-azabicyclo[3.2.1]octane derivatives) to infer decomposition pathways .

Q. What computational approaches predict the compound’s pharmacokinetic or toxicological profiles given limited empirical data?

Answer:

  • In Silico Modeling:
    • ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
    • Toxicity Profiling: Apply QSAR models to predict acute oral toxicity (e.g., LD50) based on structural fragments .
  • Docking Studies: Simulate interactions with biological targets (e.g., peptidases) to prioritize in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.